molecular formula C36H24N2O4 B13646660 4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid

Cat. No.: B13646660
M. Wt: 548.6 g/mol
InChI Key: DOZXIIGMKLGCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18O6 It is known for its unique structure, which includes multiple aromatic rings and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-carboxyphenyl and 3,5-dipyridin-4-ylphenyl derivatives.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

    Final Assembly: The final step involves the assembly of the aromatic rings and carboxyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and coordination polymers.

Mechanism of Action

The mechanism of action of 4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
  • 3,5-di(4’-carboxylphenyl)benozoic acid
  • Biphenyl-4-carboxylic acid

Uniqueness

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid is unique due to its combination of multiple aromatic rings and carboxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C36H24N2O4

Molecular Weight

548.6 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid

InChI

InChI=1S/C36H24N2O4/c39-35(40)27-5-1-23(2-6-27)29-17-30(24-3-7-28(8-4-24)36(41)42)20-33(19-29)34-21-31(25-9-13-37-14-10-25)18-32(22-34)26-11-15-38-16-12-26/h1-22H,(H,39,40)(H,41,42)

InChI Key

DOZXIIGMKLGCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.